(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione

Vue d'ensemble

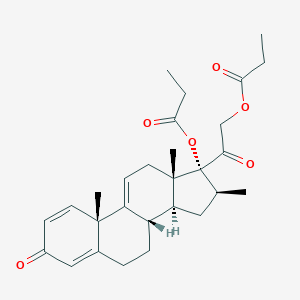

Description

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. It is structurally related to pregnane steroids and is often used as an intermediate in the synthesis of various pharmaceutical agents. This compound is known for its complex structure and significant biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione involves several steps:

Starting Material: The synthesis begins with 16alpha,17alpha-epoxyprogesterone.

Condensation: This compound is condensed with ethylene glycol to form a ketal at the 3,20-positions.

Reduction: The ketal is then reduced to remove the 11-keto group and the 4,5-double bond.

Elimination: The 11-hydroxy group is eliminated to introduce a 9(11)-double bond.

Addition and Hydrolysis: The epoxide is reacted with methyl magnesium bromide, followed by hydrolysis to yield 17alpha-hydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione.

Dehydrogenation and Iodination: The compound undergoes dehydrogenation at the 1,2-position and iodination at the 21-position.

Final Step: The iodinated product is treated with potassium acetate to yield the final compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the double bonds and keto groups.

Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated steroids.

Applications De Recherche Scientifique

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various steroids and pharmaceutical agents.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: It serves as a precursor for the synthesis of corticosteroids and other therapeutic agents.

Industry: The compound is used in the production of steroid-based drugs and in research related to steroid chemistry

Mécanisme D'action

The mechanism of action of (16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes and influencing various physiological processes. The compound’s effects are mediated through the activation of molecular pathways that regulate inflammation, immune response, and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Betamethasone: A corticosteroid with anti-inflammatory and immunosuppressive properties.

Dexamethasone: Another corticosteroid used to treat inflammatory and autoimmune conditions.

Prednisolone: A synthetic glucocorticoid with similar applications in medicine.

Uniqueness

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities. Its 16beta-methyl group and the presence of multiple double bonds in the steroid nucleus differentiate it from other similar compounds .

Activité Biologique

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione, with CAS Number 52092-12-3, is a synthetic steroid compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C28H36O6

- Molecular Weight : 468.58 g/mol

- Structure : The compound features a steroid backbone with two oxopropoxy groups at the 17 and 21 positions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory Properties

This compound is noted for its role in anti-inflammatory pathways. It is an intermediate in the synthesis of (16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione (VBP15), which has been characterized for its anti-inflammatory effects in preclinical studies .

Hormonal Activity

As a steroid derivative, it may influence hormonal pathways. Steroids are known to interact with hormone receptors and can modulate gene expression related to inflammation and metabolism.

Preclinical Characterization of VBP15

A significant study involved the characterization of VBP15, where this compound was used as a precursor. This research demonstrated its efficacy in reducing inflammation in animal models of disease .

Analytical Studies

The compound has been utilized in analytical chemistry to assess stability and separation techniques involving high-performance liquid chromatography (HPLC). It aids in distinguishing between closely related steroid compounds such as dexamethasone and betamethasone .

Data Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| CAS Number | 52092-12-3 |

| Molecular Formula | C28H36O6 |

| Molecular Weight | 468.58 g/mol |

| Anti-inflammatory Activity | Precursor for VBP15; reduces inflammation |

| Hormonal Modulation | Potential interaction with hormone receptors |

| Analytical Use | Stability assessment via HPLC |

Propriétés

IUPAC Name |

[2-oxo-2-[(8S,10S,13S,14S,16S,17R)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-6-24(31)33-16-23(30)28(34-25(32)7-2)17(3)14-22-20-9-8-18-15-19(29)10-12-26(18,4)21(20)11-13-27(22,28)5/h10-12,15,17,20,22H,6-9,13-14,16H2,1-5H3/t17-,20+,22-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUDUPXAJGVDW-RILJZRPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-12-3 | |

| Record name | 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIENE-17,21-DIYL DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5563U2BR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.